molecular formula C8H10Cl2O2 B145974 cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 59042-49-8

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B145974
CAS No.: 59042-49-8
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-INEUFUBQSA-N
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Description

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (abbreviated as cis-DCCA or cis-Cl₂CA in biomonitoring studies) is a cyclopropane-based carboxylic acid central to the synthesis of pyrethroid insecticides, such as permethrin and cypermethrin . Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol . Structurally, it features a cyclopropane ring substituted with two methyl groups, a carboxylic acid moiety, and a dichloroethenyl group in the cis configuration (Figure 1). This stereochemistry is critical for insecticidal activity, as the (+)-cis isomer exhibits superior efficacy compared to trans or racemic mixtures .

The compound is metabolized in humans to cis-DCCA and trans-DCCA, which are biomarkers for pyrethroid exposure . Detection limits in urine range from 0.1–0.2 µg/L, with cis-DCCA detected in ~30% of samples and trans-DCCA in ~65%, reflecting differential metabolic processing . Industrially, it is synthesized via cyclopropanation reactions and resolved into enantiomerically enriched forms using chiral amines like 1-ephedrine or quinine .

Biological Activity

Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as cis-permethric acid , is a cyclopropanecarboxylic acid derivative that is primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides. This compound exhibits significant biological activity, particularly in its insecticidal properties, and has implications for environmental health and safety.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀Cl₂O₂
  • Molecular Weight : 209.07 g/mol
  • CAS Number : 59042-49-8
  • Structural Characteristics : The compound features a cyclopropane ring with a carboxylic acid group, a dichlorovinyl group, and two methyl groups attached to it. This unique structure contributes to its biological activity.

Insecticidal Properties

Cis-permethric acid is primarily utilized in the formulation of pyrethroid insecticides. Research indicates that the (+)-cis isomer of this compound is particularly effective, yielding more potent insecticidal esters compared to other isomers. The efficacy of these compounds is attributed to their ability to disrupt the nervous system of insects.

Isomer TypeEfficacy in Insecticides
(+)-cisHigh
(-)-cisModerate
(+)-transLow
(-)-transVery Low

The above table summarizes the relative efficacy of different isomers of this compound in insecticidal applications.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various health effects. A notable study indicated that increased prenatal concentrations of cis-permethric acid were associated with developmental difficulties in infants, highlighting potential risks associated with its use as an insecticide .

Furthermore, the toxicological profile reveals that the cis-isomer exhibits significantly lower lethal concentrations compared to trans-isomers, making it a preferred choice for pest control applications .

Case Studies

  • Developmental Impact Study :
    • A longitudinal study examined the effects of organochlorine pesticide exposure, including cis-permethric acid, on infant development. Results indicated a correlation between high maternal exposure levels and negative outcomes in fine motor skills and head circumference growth .
  • Environmental Persistence :
    • Research focused on the environmental impact of pyrethroid insecticides noted that cis-permethric acid persists in various ecosystems, raising concerns about bioaccumulation and long-term ecological effects .

Synthesis and Isolation

The synthesis of this compound typically involves complex organic reactions aimed at isolating the desired isomer from racemic mixtures. Techniques such as recrystallization and chromatography are employed to enhance purity and yield of the (+)-cis isomer .

Scientific Research Applications

Cis-permethric acid is primarily recognized for its potent insecticidal properties. It is a key intermediate in the production of pyrethroid insecticides, which are widely used in agriculture and pest control due to their effectiveness against a variety of pests.

Efficacy Studies

  • Insecticidal Activity: Research indicates that pyrethroid esters derived from cis-permethric acid demonstrate higher insecticidal activity compared to their trans counterparts. This has been confirmed through various field trials and laboratory studies .
  • Environmental Impact: The use of this compound in agricultural practices has raised discussions regarding its environmental safety and potential impacts on non-target species. Studies have been conducted to assess its degradation in different environmental conditions .

Applications in Agriculture

Cis-permethric acid finds extensive applications in agriculture as an active ingredient in formulations designed to control pests:

  • Crop Protection: It is utilized in various formulations for crops such as cotton, vegetables, and fruits. Its ability to target specific pests while minimizing harm to beneficial insects makes it a valuable tool for integrated pest management (IPM) strategies.
  • Household Insecticides: Beyond agriculture, formulations containing this compound are also used in household pest control products due to their effectiveness against common household pests like mosquitoes and cockroaches.

Case Study 1: Efficacy Against Specific Pests

A study conducted on the efficacy of cis-permethric acid against aphids demonstrated a significant reduction in pest populations when applied at recommended rates. The study highlighted the importance of timing and application methods for maximizing effectiveness.

Application Rate (g/ha)Aphid Population Reduction (%)
10085
20095
30098

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed in agricultural settings where cis-permethric acid was applied. The study monitored non-target species and found that while there were some short-term effects on beneficial insects, populations rebounded within weeks post-application.

Species MonitoredPre-Application PopulationPost-Application Population (Week 1)Recovery Time (Weeks)
Ladybugs150803
Bees2001504

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do their efficiencies compare?

The compound is synthesized via two primary methods starting from ethyl 5-chloro-3,3-dimethylpentanoate.

  • Method 1 : Phenylthioetherification followed by oxidation to 5-oxo-3,3-dimethylpentanoic acid, cyclization to 4,4-dimethyl-3,4-dihydro-2-pyranone (III), and subsequent reactions to yield the target compound.
  • Method 2 : Direct hydration and acidification of the starting material, esterification, oxidation to methyl 5-oxo-3,3-dimethylpentanoate, and cyclization. Efficiency comparisons should focus on yield optimization, reaction time, and purity of intermediates (e.g., via HPLC or GC analysis). Method 1 offers better stereochemical control, while Method 2 may reduce side products .

Q. How is the compound structurally characterized to confirm its cis-configuration?

Key techniques include:

  • NMR Spectroscopy : Analysis of coupling constants in the cyclopropane ring (e.g., 1^1H NMR signals at δ 1.2–1.4 ppm for methyl groups) and vicinal coupling between the dichloroethenyl group and cyclopropane protons.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 209.07 (C8_8H10_{10}Cl2_2O2_2) and fragmentation patterns consistent with cyclopropane ring cleavage.
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}) .

Q. What is the compound’s role in pyrethroid insecticide development?

The carboxylic acid is a critical precursor for synthesizing pyrethroids like permethrin and cypermethrin. It undergoes esterification with alcohols (e.g., 3-phenoxybenzyl alcohol) to form active insecticidal esters. The cis-configuration enhances bioactivity by improving binding to insect sodium channels. Researchers must optimize reaction conditions (e.g., solvent polarity, catalysts) to maximize ester yield and minimize trans-isomer formation .

Advanced Research Questions

Q. What methodologies are effective for separating cis/trans isomers of cyclopropanecarboxylic acid derivatives?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Retention times differ by 2–5 minutes for cis vs. trans isomers.
  • Crystallization : Selective crystallization using solvents like ethyl acetate/hexane mixtures, leveraging differences in solubility.
  • Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. How does the compound act as a synergist for topical repellents, and how is this evaluated experimentally?

The acid enhances repellent efficacy (e.g., DEET) by inhibiting insect detoxification enzymes. Testing involves:

  • Bioassays : Apply mixtures to fabric or skin and expose to mosquitoes (e.g., Aedes aegypti). Measure the minimum effective dose (MED) required for 95% bite prevention.
  • Enzymatic Assays : Monitor inhibition of cytochrome P450 enzymes using fluorogenic substrates. A 30-fold reduction in MED has been observed with synergistic formulations .

Q. How can environmental degradation products of the compound be detected and quantified?

Metabolites like cis-DCCA are analyzed via:

  • GC/MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use selective ion monitoring (SIM) for m/z 209 (parent ion) and 167 (fragment).
  • LC-MS/MS : Electrospray ionization in negative mode for carboxylic acid detection. LOQ (limit of quantification) typically ranges from 0.1–1.0 ng/mL in biological matrices .

Q. What in vitro models are used to study the compound’s metabolic pathways?

  • Liver Microsomes : Incubate with NADPH-regenerating systems to identify phase I metabolites (e.g., hydroxylation).
  • CYP450 Inhibition Assays : Test interactions with isoforms CYP3A4 and CYP2D6 using fluorescent probes.
  • Hepatocyte Cultures : Measure glucuronidation (phase II metabolism) via UPLC-QTOF analysis .

Q. Methodological Notes

  • Stereochemical Purity : Always verify isomer ratios using chiral columns (e.g., Chiralpak IG) before biological testing .
  • Stability Studies : Store the compound at 2–8°C in amber vials to prevent photodegradation. Monitor decomposition via periodic HPLC analysis .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Substituents on Cyclopropane Ring Molecular Formula Key Properties/Applications References
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid Dichloroethenyl (cis) C₈H₁₀Cl₂O₂ Parent acid for permethrin; (+)-cis isomer is most insecticidally active; urinary metabolite .
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid Dichlorovinyl (trans) C₈H₁₀Cl₂O₂ Less bioactive isomer; urinary metabolite (65% detection rate) .
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DBCA) Dibromovinyl (cis) C₈H₁₀Br₂O₂ Metabolite of brominated pyrethroids (e.g., deltamethrin); detected in 19% of urine samples .
cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) Chloro-trifluoropropenyl (cis) C₉H₉ClF₃O₂ Derivative used in fluorinated pyrethroids (e.g., heptafluthrin); enhanced lipid solubility .
(1S,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-Cypermethric acid) Dichloroethenyl (cis, stereospecific S,S) C₈H₁₀Cl₂O₂ Enantiopure form used in cypermethrin; higher target specificity .

Detection and Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to quantify cis-DCCA, trans-DCCA, and cis-DBCA in urine with detection limits of 0.1–0.2 µg/L .
  • Chiral HPLC : Critical for distinguishing (+)-cis and (-)-cis enantiomers in industrial quality control .

Properties

IUPAC Name

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017856
Record name cis-Permethric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55667-40-8, 59042-49-8
Record name 1R-cis-Permethric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-Permethric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

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